molecular formula C22H14ClNO5 B12199171 4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B12199171
M. Wt: 407.8 g/mol
InChI Key: RHXKQLOFGZKUIE-UHFFFAOYSA-N
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Description

4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

4-(5-Chloro-2,1-benzoxazol-3-yl)phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its combined antibacterial, antifungal, and anticancer properties, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H14ClNO5

Molecular Weight

407.8 g/mol

IUPAC Name

[4-(5-chloro-2,1-benzoxazol-3-yl)phenyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C22H14ClNO5/c23-15-4-7-18-17(12-15)21(29-24-18)13-1-5-16(6-2-13)28-22(25)14-3-8-19-20(11-14)27-10-9-26-19/h1-8,11-12H,9-10H2

InChI Key

RHXKQLOFGZKUIE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CC=C(C=C3)C4=C5C=C(C=CC5=NO4)Cl

Origin of Product

United States

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